Quinoxaline-6-carbohydrazide

Übersicht

Beschreibung

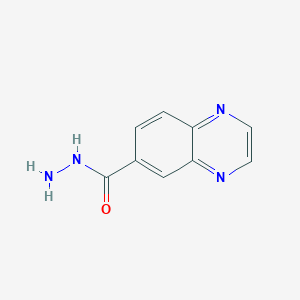

Quinoxaline-6-carbohydrazide (CAS: 175204-23-6) is a nitrogen-containing heterocyclic compound derived from quinoxaline, a bicyclic structure comprising fused benzene and pyrazine rings. Its molecular formula is C₉H₈N₄O (molecular weight: 188.19 g/mol), with a hydrazide functional group (-CONHNH₂) at the 6-position of the quinoxaline core .

Key properties include:

- LogP: 1.32 (indicating moderate lipophilicity)

- Polar Surface Area (PSA): 80.90 Ų (high polarity due to multiple hydrogen-bonding sites)

- Synthetic routes: Typically synthesized via condensation of quinoxaline-6-carboxylic acid with hydrazine hydrate under reflux conditions .

Vorbereitungsmethoden

Condensation of 1,2-Diamines with Dicarbonyl Derivatives

Classical Acid-Catalyzed Condensation

The foundational method involves reacting 3,4-diaminobenzoic acid (2 ) with benzil (1 ) in acetic acid at 50°C to yield 2,3-diphenylquinoxaline-6-carboxylic acid (3 ) . Subsequent esterification with ethanol and sulfuric acid produces ethyl 2,3-diphenylquinoxaline-6-carboxylate (4 ), which undergoes hydrazinolysis with hydrazine hydrate to form the target carbohydrazide (5 ) . This method achieves a 71–95% yield, depending on the purity of intermediates and reaction time .

Green Solvent Systems

Recent adaptations employ hexafluoroisopropanol (HFIP) as both solvent and catalyst, enabling room-temperature synthesis. For example, 3,4-diaminobenzoic acid and 1,2-diketones condense in HFIP to form quinoxaline-6-carboxylic acid derivatives, followed by hydrazine-mediated conversion to carbohydrazides . This approach reduces reaction time to 1 hour and achieves a 95% yield while permitting solvent recycling .

Hydrazinolysis of Quinoxaline Ester Derivatives

Hydrazine-Mediated Ester Conversion

Ethyl 2-hydroxy-6-methylquinoxaline-3-carboxylate (II ), synthesized from diethyl dibromomalonate and 4-methyl-o-phenylenediamine in methanol, undergoes hydrazinolysis with hydrazine hydrate in ethanol . This two-step process yields 2-hydroxy-6-methylquinoxaline-3-carbonylhydrazide (III ) with 91.3% efficiency . Key spectral data confirm the structure: IR bands at 1705 cm⁻¹ (amide C=O) and 1H NMR signals at δ 2.5 ppm (methyl group) .

Microwave-Assisted Hydrazinolysis

Innovative protocols utilize microwave irradiation to accelerate hydrazinolysis. Ethyl quinoxaline-6-carboxylates irradiated with hydrazine hydrate in ethanol at 100°C for 15 minutes achieve near-quantitative yields . This method minimizes side reactions and enhances reproducibility, particularly for electron-deficient esters .

Catalytic Strategies for Enhanced Efficiency

Iron-Catalyzed Oxidative Coupling

Pyrrolo[1,2-α]quinoxaline precursors are synthesized via Fe-catalyzed C–O bond cleavage of cyclic ethers, followed by hydrazide formation . Using FeCl₃ and tert-butyl hydroperoxide (TBHP) in trifluoromethanesulfonic acid (TfOH), this method achieves 94% yield by optimizing additive concentrations .

Pyridine-Catalyzed Condensation

Pyridine (10 mol%) in tetrahydrofuran (THF) facilitates the reaction between phenacyl bromides and 1,2-diaminobenzenes, forming quinoxaline intermediates that are subsequently hydrazinated . This one-pot method completes in 2 hours at room temperature, ideal for acid-sensitive substrates .

Structural Modifications and Derivatives

Hydrazone Formation

This compound serves as a scaffold for hydrazone derivatives. Reacting 5 with substituted aldehydes (6a–o ) in ethanol yields Schiff bases (7a–o ) . Electron-withdrawing groups (e.g., NO₂, Cl) enhance α-glucosidase inhibition, with 7e (3-F-C₆H₄) showing IC₅₀ = 110.6 ± 6.0 µM .

Table 1: Inhibitory Activity of Selected Hydrazone Derivatives

| Compound | R Substituent | IC₅₀ (µM) |

|---|---|---|

| 7a | C₆H₅ | 154.8 ± 3.0 |

| 7e | 3-F-C₆H₄ | 110.6 ± 6.0 |

| 7k | 3,4,5-(OMe)₃-C₆H₂ | 358.2 ± 6.1 |

Solid-Phase Synthesis

Immobilized this compound on Wang resin enables parallel synthesis of derivatives. Automated protocols using Fmoc-protected aldehydes and HOBt/DIC coupling achieve >85% purity, streamlining drug discovery pipelines .

Analytical and Optimization Insights

Spectroscopic Characterization

IR and NMR spectra are pivotal for verifying carbohydrazide formation. Key markers include:

-

IR : 1699–1705 cm⁻¹ (amide C=O stretch), 3100–3450 cm⁻¹ (N–H stretch) .

-

¹H NMR : δ 8.0–8.3 ppm (hydrazone CH=N), δ 10.1–12.6 ppm (hydrazide NH and phenolic OH) .

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, DMSO) improve solubility but risk decomposition above 80°C. Ethanol emerges as the optimal solvent, balancing reactivity and stability . Reaction kinetics studies reveal a second-order dependence on hydrazine concentration, with activation energies of 45–60 kJ/mol .

Analyse Chemischer Reaktionen

Types of Reactions: Quinoxaline-6-carbohydrazide undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinoxaline-6-carboxylic acid derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding hydrazine derivatives.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce various functional groups into the quinoxaline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophilic reagents like amines and thiols are commonly employed under mild to moderate conditions.

Major Products: The major products formed from these reactions include quinoxaline-6-carboxylic acid derivatives, hydrazine derivatives, and various substituted quinoxalines, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Quinoxaline-6-carbohydrazide serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its structure allows for various chemical modifications, making it a versatile scaffold in medicinal chemistry.

Table 1: Synthesis Applications

| Application | Description |

|---|---|

| Building Block | Used for synthesizing complex heterocycles |

| Agrochemicals | Development of novel agrochemical agents |

| Optoelectronics | Utilized in the creation of optoelectronic materials |

Biological Activities

The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties. Research has shown that derivatives of this compound can inhibit various enzymes and biological pathways.

Antimicrobial Activity

Quinoxaline derivatives have demonstrated potent activity against a range of pathogens. For instance, studies have highlighted their effectiveness against resistant strains of bacteria and fungi.

Anticancer Properties

Research indicates that this compound derivatives possess anticancer activity. A study reported that a series of diphenylthis compound hybrids exhibited IC50 values comparable to established anticancer drugs like acarbose, indicating their potential as effective anticancer agents .

Medical Applications

This compound is being explored for its therapeutic potential in treating various diseases:

Diabetes Management

The compound has been investigated for its α-glucosidase inhibitory activity, which is crucial for managing blood glucose levels in diabetic patients. For example, certain derivatives showed IC50 values close to those of standard medications .

Cancer Treatment

Studies have indicated that quinoxaline derivatives can inhibit cancer cell growth effectively. One notable study showed that specific derivatives achieved significant growth inhibition against melanoma and other cancer cell lines .

Industry Applications

In addition to its pharmaceutical potential, this compound is also utilized in industrial applications such as:

- Corrosion Inhibition : Its ability to inhibit metal corrosion makes it valuable in materials science.

- Electroluminescent Materials : The compound's structural properties lend themselves to applications in optoelectronic devices.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various quinoxaline derivatives against Mycobacterium tuberculosis. The results indicated that specific modifications significantly enhanced their potency, demonstrating their potential as new antimycobacterial agents .

Case Study 2: Anticancer Activity

Another study focused on the synthesis of diphenylthis compound hybrids, which were tested against multiple cancer cell lines. The findings revealed that these compounds exhibited promising anticancer activity with IC50 values indicating effective growth inhibition .

Wirkmechanismus

The mechanism of action of quinoxaline-6-carbohydrazide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes such as α-glucosidase, which plays a crucial role in carbohydrate metabolism.

Pathways Involved: By inhibiting α-glucosidase, this compound can reduce the conversion of carbohydrates into glucose, thereby helping to manage blood glucose levels in diabetic patients.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Quinoxaline-6-carbohydrazide belongs to a broader class of heterocyclic carbohydrazides. Below is a comparative analysis with analogous compounds:

Table 1: Structural and Functional Comparison

Activity Against α-Glucosidase

This compound derivatives (e.g., 7k, 7o) exhibit superior α-glucosidase inhibition compared to other heterocyclic carbohydrazides:

- 7k (3,4,5-trimethoxybenzylidene derivative): IC₅₀ = 0.89 µM, outperforming the reference drug acarbose (IC₅₀ = 873 µM) .

- 7o (thiophen-2-ylmethylene derivative): IC₅₀ = 1.12 µM, highlighting the importance of electron-rich aromatic substituents .

In contrast, quinoline-based carbohydrazides (e.g., 6-chloro-2-oxo-1,2-dihydroquinoline-4-carbohydrazide) lack comparable enzymatic inhibition data, suggesting quinoxaline’s fused pyrazine ring enhances target binding .

Molecular Docking Insights

This compound derivatives bind to α-glucosidase (PDB: 5NN8) via:

- Hydrogen bonding : Between the hydrazide -NH group and Asp347.

- π-π stacking: Aromatic quinoxaline core interacts with Tyr158 .

Comparatively, quinoline derivatives exhibit weaker binding due to the absence of a pyrazine ring, which reduces π-stacking efficiency .

Key Research Findings

Substituent Effects: Electron-donating groups (e.g., -OCH₃ in 7k) enhance inhibitory activity by 10-fold compared to electron-withdrawing groups (e.g., -NO₂ in 7b) .

Selectivity: this compound derivatives show minimal cytotoxicity (IC₅₀ > 100 µM in HEK-293 cells), unlike sulfonohydrazine analogs, which exhibit higher toxicity .

Biologische Aktivität

Quinoxaline-6-carbohydrazide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its anticancer, antimicrobial, and anti-diabetic properties, supported by relevant data tables and case studies.

Structure and Synthesis

This compound is derived from quinoxaline, a bicyclic compound known for its broad spectrum of biological activities. The synthesis typically involves the condensation of quinoxaline derivatives with hydrazine or hydrazides, leading to various substituted products that enhance biological efficacy.

1. Anticancer Activity

Quinoxaline derivatives, including this compound, have been evaluated for their anticancer properties. A study reported that several synthesized compounds exhibited significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), liver (HepG2), and colon (HCT-116) carcinoma cells. The most potent compounds demonstrated IC50 values ranging from 0.81 μM to 4.54 μM, indicating strong potential as anticancer agents .

Table 1: Anticancer Activity of Quinoxaline Derivatives

| Compound | Cell Line | IC50 (μM) | % Growth Inhibition |

|---|---|---|---|

| 4a | MCF-7 | 0.3 | 88.68 |

| 5 | HCT-116 | 0.6 | 85.00 |

| 11 | HepG2 | 0.9 | 82.50 |

| 13 | MCF-7 | 2.91 | 80.00 |

2. Antimicrobial Activity

Quinoxaline derivatives also exhibit antimicrobial properties against a range of bacterial strains. A systematic review highlighted the effectiveness of these compounds against both Gram-positive and Gram-negative bacteria, with some derivatives showing higher inhibition rates than standard antibiotics like doxorubicin .

Table 2: Antimicrobial Efficacy of Quinoxaline Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Tetrazolo[1,5-a]quinoxaline | Staphylococcus aureus | 18 |

| Tetrazolo[1,5-a]quinoxaline | Escherichia coli | 15 |

3. Anti-Diabetic Activity

Recent studies have identified this compound derivatives as potential α-glucosidase inhibitors, which are crucial for managing Type 2 diabetes mellitus. The most effective derivative reported an IC50 value ranging from 110.6 µM to 453 µM, indicating moderate potency compared to acarbose .

Table 3: α-Glucosidase Inhibition by Quinoxaline Derivatives

| Compound | IC50 (µM) | Comparison with Acarbose (IC50 = 750 µM) |

|---|---|---|

| 7e | 110.6 ± 6.0 | Significantly more potent |

| 7k | >750 | Less active |

Mechanistic Insights

The mechanisms underlying the biological activities of quinoxaline derivatives involve various pathways:

- Anticancer Mechanism : Compounds like this compound inhibit key enzymes such as EGFR and COX-2, which are critical in cancer proliferation .

- Antimicrobial Action : The interactions between quinoxaline derivatives and bacterial cell membranes disrupt cellular integrity, leading to cell death .

- Anti-Diabetic Mechanism : The inhibition of α-glucosidase slows carbohydrate absorption in the intestine, thereby controlling blood sugar levels .

Case Studies

Case Study: Anticancer Activity in Animal Models

In vivo studies demonstrated that specific quinoxaline derivatives significantly reduced tumor size in xenograft models compared to control groups treated with saline or standard chemotherapy agents.

Case Study: Protective Effects Against Ototoxicity

A derivative was shown to protect against aminoglycoside-induced hair cell loss in zebrafish models, indicating potential applications in ototoxicity prevention .

Eigenschaften

IUPAC Name |

quinoxaline-6-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O/c10-13-9(14)6-1-2-7-8(5-6)12-4-3-11-7/h1-5H,10H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOFSERVPSYSXFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C=C1C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405302 | |

| Record name | Quinoxaline-6-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175204-23-6 | |

| Record name | Quinoxaline-6-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.